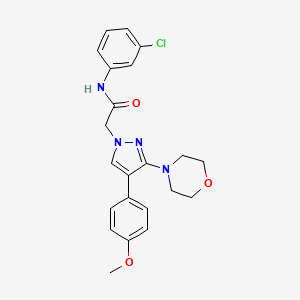
N-(1,1-Dioxidotetrahydrothiophen-3-yl)-4-Fluor-N-Isobutylbenzolsulfonamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-fluoro-N-isobutylbenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with a fluorine atom and an isobutyl group. The tetrahydrothiophene ring in the structure is oxidized to a sulfone, adding to the compound’s unique chemical properties.
Wissenschaftliche Forschungsanwendungen
N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-fluoro-N-isobutylbenzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
Target of Action
The primary target of N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-fluoro-N-isobutylbenzenesulfonamide is the G protein-gated inwardly-rectifying potassium (GIRK) channel . GIRK channels play a crucial role in maintaining the resting potential of cells and regulating cellular excitability.
Mode of Action
N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-fluoro-N-isobutylbenzenesulfonamide acts as an activator of the GIRK channels . It interacts with these channels, leading to their opening and allowing potassium ions to flow into the cell. This inward flow of potassium ions hyperpolarizes the cell, reducing its excitability.
Pharmacokinetics
It has been reported that compounds with similar structure display nanomolar potency as girk1/2 activators with improved metabolic stability .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-fluoro-N-isobutylbenzenesulfonamide typically involves multiple steps, starting with the preparation of the tetrahydrothiophene ring, followed by its oxidation to the sulfone. The sulfonamide group is then introduced through a sulfonation reaction, and the final product is obtained by attaching the fluorine and isobutyl groups to the benzene ring. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Industrial methods also focus on minimizing waste and environmental impact through the use of green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-fluoro-N-isobutylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The tetrahydrothiophene ring can be further oxidized under specific conditions.
Reduction: The sulfone group can be reduced to a sulfide.
Substitution: The fluorine atom on the benzene ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides. Substitution reactions result in various substituted benzenesulfonamides.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers: These compounds share the tetrahydrothiophene ring and sulfone group but differ in the substituents on the benzene ring.
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methoxybenzamide: This compound has a methoxy group instead of a fluorine atom.
Uniqueness
N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-fluoro-N-isobutylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorine atom enhances its stability and reactivity, making it a valuable compound for various applications.
Eigenschaften
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-4-fluoro-N-(2-methylpropyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20FNO4S2/c1-11(2)9-16(13-7-8-21(17,18)10-13)22(19,20)14-5-3-12(15)4-6-14/h3-6,11,13H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFTQALOXEABIKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(C1CCS(=O)(=O)C1)S(=O)(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20FNO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)pyrrolidin-3-yl]methoxy}pyridine](/img/structure/B2523185.png)
![5-Bromo-2-(diethoxymethyl)-3H-imidazo[4,5-b]pyrazine](/img/structure/B2523187.png)




![1-[3-hydroxy-3-(oxan-4-yl)propyl]-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2523195.png)
![1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-(2,3,4-trimethoxyphenyl)propan-1-one](/img/structure/B2523196.png)

![methyl 1-(benzo[d][1,3]dioxol-5-ylcarbamoyl)-7-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate](/img/structure/B2523198.png)
![(E)-3-(3-methoxyphenyl)-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acrylamide](/img/structure/B2523202.png)

